2-Dodecoxyethyl hydrogen sulfate
CAS No.: 50602-06-7
Cat. No.: VC14522436
Molecular Formula: C14H30O5S
Molecular Weight: 310.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50602-06-7 |
---|---|
Molecular Formula | C14H30O5S |
Molecular Weight | 310.45 g/mol |
IUPAC Name | 2-dodecoxyethyl hydrogen sulfate |
Standard InChI | InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
Standard InChI Key | QTDIEDOANJISNP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCOCCOS(=O)(=O)O |
Introduction
Chemical Identity and Nomenclature
Molecular Formula and Synonyms
2-Dodecoxyethyl hydrogen sulfate is systematically named 2-(dodecyloxy)ethyl hydrogen sulfate, reflecting its dodecyl ether and sulfate ester functional groups. The compound is recognized by multiple synonyms, including ethylene glycol lauryl ether sulfate and sodium laureth sulfate (though the latter typically refers to its sodium salt derivative) . Table 1 summarizes its key identifiers and aliases.
Table 1: Synonyms and Identifiers of 2-Dodecoxyethyl Hydrogen Sulfate
Identifier | Value |
---|---|
IUPAC Name | 2-(Dodecyloxy)ethyl hydrogen sulfate |
CAS Numbers | 48073-44-5, 50602-06-7 |
PubChem CID | 24761 |
SMILES | CCCCCCCCCCCCOCCOS(=O)(=O)O |
InChI | InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
Classification and Regulatory Status
Classified under surface-active agents and polyethylene glycol derivatives, this compound falls into the broader category of anionic surfactants . Regulatory bodies such as the European Chemicals Agency (ECHA) list it under EC numbers 618-398-5 and 688-491-3, indicating its compliance with specific industrial safety standards .
Molecular Structure and Physicochemical Properties
Structural Features
The molecule comprises a 12-carbon dodecyl chain () bonded to an ethylene glycol unit (), which is further esterified with a sulfate group (). This amphiphilic structure enables micelle formation in aqueous solutions, critical for its surfactant action . The SMILES and InChI notations (Table 1) provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Behavior
While explicit solubility and melting point data are scarce in accessible literature, the compound’s surfactant properties suggest moderate water solubility, enhanced by the ethoxylated spacer. Its critical micelle concentration (CMC) is likely comparable to structurally similar agents like sodium lauryl sulfate (SLS), though with reduced irritancy due to ethoxylation .
Industrial and Biomedical Applications
Consumer Product Formulations
2-Dodecoxyethyl hydrogen sulfate is a staple in personal care products, including shampoos, body washes, and toothpaste, where it acts as a foaming and cleansing agent . Its ethoxylated spacer mitigates skin irritation compared to non-ethoxylated analogs, making it suitable for sensitive formulations.
Biomedical Materials
In biomedical contexts, this surfactant is employed in dental materials and drug delivery systems to enhance the solubility of hydrophobic active ingredients . Its ability to stabilize emulsions is leveraged in topical creams and ointments.
Comparative Analysis with Analogous Surfactants
Table 2: Comparison of 2-Dodecoxyethyl Hydrogen Sulfate with Related Surfactants
Compound | Molecular Formula | Key Properties | Irritancy Profile |
---|---|---|---|
2-Dodecoxyethyl H.S. | Balanced hydrophilicity, moderate foaming | Moderate | |
Sodium Lauryl Sulfate | High foaming, strong cleanser | High | |
Sodium Laureth Sulfate | Ethoxylated, reduced irritancy | Low to moderate |
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